COX-2 Docking Comparison with Celecoxib
In a computational docking study, methyl 2‑benzamido‑1,3‑benzothiazole‑6‑carboxylate (MBBC) exhibited a binding free energy (ΔG) of approximately ‑8.2 kcal/mol against the COX‑2 active site, compared to ‑9.1 kcal/mol for the reference drug celecoxib . Although the absolute potency is moderately lower, the benzothiazole scaffold demonstrates a distinct binding pose lacking the sulfonamide group present in celecoxib, suggesting potential selectivity advantages that warrant further experimental validation .
| Evidence Dimension | Predicted COX‑2 binding affinity (molecular docking) |
|---|---|
| Target Compound Data | ΔG ≈ –8.2 kcal/mol |
| Comparator Or Baseline | Celecoxib: ΔG ≈ –9.1 kcal/mol |
| Quantified Difference | ΔΔG ≈ +0.9 kcal/mol (weaker binding than celecoxib) |
| Conditions | In silico molecular docking (AutoDock Vina); COX-2 crystal structure (PDB: 3LN1) |
Why This Matters
Procurement for anti‑inflammatory screening programs should prioritize this compound over close analogs (e.g., trifluoromethyl derivatives) if a non‑sulfonamide COX‑2 scaffold with a distinct binding mode is desired for intellectual property or selectivity reasons.
